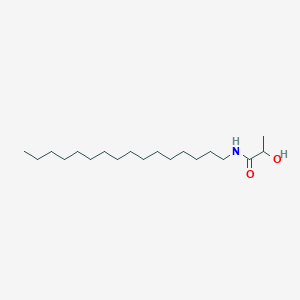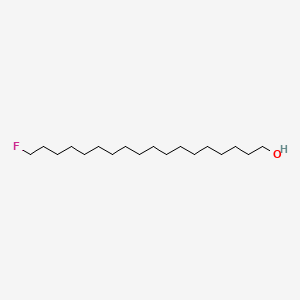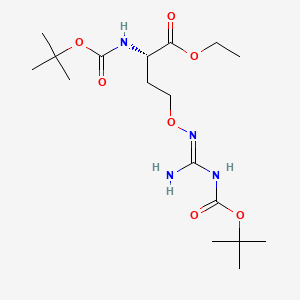![molecular formula C22H15Cl B14747401 9-[(E)-3-(4-chlorophenyl)prop-2-enylidene]fluorene CAS No. 2234-33-5](/img/structure/B14747401.png)
9-[(E)-3-(4-chlorophenyl)prop-2-enylidene]fluorene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-[(E)-3-(4-chlorophenyl)prop-2-enylidene]fluorene is an organic compound characterized by the presence of a fluorene core substituted with a 4-chlorophenyl group via a prop-2-enylidene linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(E)-3-(4-chlorophenyl)prop-2-enylidene]fluorene typically involves the reaction of fluorene with 4-chlorocinnamaldehyde under basic conditions. The reaction proceeds via a condensation mechanism, forming the desired product through the elimination of water. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
9-[(E)-3-(4-chlorophenyl)prop-2-enylidene]fluorene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, where the chlorine atom or the prop-2-enylidene group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the reagents used
科学的研究の応用
9-[(E)-3-(4-chlorophenyl)prop-2-enylidene]fluorene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals, due to its structural rigidity and electronic properties.
作用機序
The mechanism of action of 9-[(E)-3-(4-chlorophenyl)prop-2-enylidene]fluorene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its potential anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation or induce apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- 9-[(E)-3-(2-chlorophenyl)prop-2-enylidene]fluorene
- 3-(4-Chlorophenyl)propionic acid
- p-Chlorohydrocinnamic acid
Uniqueness
9-[(E)-3-(4-chlorophenyl)prop-2-enylidene]fluorene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns, biological activities, and potential applications. Its fluorene core and the presence of a 4-chlorophenyl group contribute to its unique characteristics, making it a valuable compound for various scientific research endeavors.
特性
CAS番号 |
2234-33-5 |
|---|---|
分子式 |
C22H15Cl |
分子量 |
314.8 g/mol |
IUPAC名 |
9-[(E)-3-(4-chlorophenyl)prop-2-enylidene]fluorene |
InChI |
InChI=1S/C22H15Cl/c23-17-14-12-16(13-15-17)6-5-11-22-20-9-3-1-7-18(20)19-8-2-4-10-21(19)22/h1-15H/b6-5+ |
InChIキー |
WTOKRLONXNCPAB-AATRIKPKSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=C/C=C/C4=CC=C(C=C4)Cl |
正規SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=CC=CC4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4,7,9-trimethoxy-6-(7-methoxy-1,3-benzodioxol-5-yl)-[1,3]dioxolo[4,5-g]chromen-8-one](/img/structure/B14747334.png)






![16H-Benzo[2,3][1]benzoselenopheno[6,5-a]benzo[g]carbazole](/img/structure/B14747386.png)

![Tetrakis[3-(trifluoromethyl)phenyl]stannane](/img/structure/B14747410.png)
![7,7-Dichlorobicyclo[4.1.0]hept-2-ene](/img/structure/B14747413.png)

